molecular formula C14H19N3O2 B11068481 1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)-

1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)-

Cat. No.: B11068481
M. Wt: 261.32 g/mol
InChI Key: QCICEPWMGABCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is notable for its unique structure, which includes a morpholine group attached to the benzimidazole core. Benzimidazole derivatives are known for their broad spectrum of biological activities, making them valuable in various fields such as medicine, agriculture, and industrial chemistry .

Preparation Methods

The synthesis of 1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the morpholine group. One common method includes:

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .

Comparison with Similar Compounds

1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- can be compared with other benzimidazole derivatives such as:

The uniqueness of 1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- lies in its specific structure, which imparts distinct biological activities and chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H19N3O2/c18-12(9-16-5-7-19-8-6-16)10-17-11-15-13-3-1-2-4-14(13)17/h1-4,11-12,18H,5-10H2

InChI Key

QCICEPWMGABCQF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2C=NC3=CC=CC=C32)O

solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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